4,6-Diamino-2-hydroxypyrimidine hemisulfate salt

Übersicht

Beschreibung

It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diamino-2-hydroxypyrimidine hemisulfate salt typically involves the reaction of 2,4,6-triaminopyrimidine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the hemisulfate salt. The process involves dissolving 2,4,6-triaminopyrimidine in water, followed by the gradual addition of sulfuric acid while maintaining the temperature at a specific range to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified through crystallization and filtration to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Diamino-2-hydroxypyrimidine hemisulfate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Organic Synthesis : The compound serves as a precursor for more complex organic molecules. Its amino and hydroxyl groups allow for various functionalization reactions, including oxidation, reduction, and substitution.

Biology

- Role in Nucleic Acid Synthesis : Due to its structural similarity to nucleobases, 4,6-Diamino-2-hydroxypyrimidine hemisulfate salt is being studied for its potential role in DNA and RNA synthesis.

Medicine

- Antitumor Activity : Research indicates that derivatives of this compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition could lead to reduced tumor growth rates.

- Therapeutic Potential : Ongoing studies are exploring its efficacy against certain cancers and viral infections.

Industrial Applications

- Dyes and Pigments Production : The compound is utilized in the manufacturing of various dyes and pigments due to its chemical properties.

Case Studies

- Antitumor Research : In a study investigating the antitumor effects of pyrimidine derivatives, 4,6-diamino-2-hydroxypyrimidine was shown to significantly inhibit cell proliferation in cultured cancer cells by targeting DHFR activity. This research highlights the compound's potential as a chemotherapeutic agent.

- Viral Inhibition Studies : Another study explored the compound's ability to inhibit viral replication in vitro. Results indicated that it could reduce viral load significantly in treated cells compared to controls, suggesting further investigation into its use as an antiviral agent is warranted.

Wirkmechanismus

The mechanism of action of 4,6-Diamino-2-hydroxypyrimidine hemisulfate salt involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic the structure of nucleobases and potentially interfere with DNA and RNA synthesis. This interference can disrupt cellular processes, leading to cell death or inhibition of viral replication .

Vergleich Mit ähnlichen Verbindungen

4,6-Diamino-2-hydroxypyrimidine hemisulfate salt can be compared with other similar compounds such as:

2,4-Diamino-6-hydroxypyrimidine: This compound is a specific inhibitor of GTP cyclohydrolase I and can block the synthesis of tetrahydrobiopterin, inhibiting nitric oxide production.

2,5-Diamino-4,6-dihydroxypyrimidine hemisulfate salt: This compound has similar structural features but different chemical properties and applications.

4,5-Diamino-6-hydroxypyrimidine hemisulfate salt: Another structurally related compound with distinct chemical behavior and uses.

The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical reactivity and biological activity .

Biologische Aktivität

4,6-Diamino-2-hydroxypyrimidine hemisulfate salt (CAS No. 102783-19-7) is a compound belonging to the class of pyrimidines, characterized by its unique molecular structure that includes two amino groups and a hydroxyl group on the pyrimidine ring. This compound has garnered attention in various biological research contexts due to its potential therapeutic applications, particularly in oncology and infectious diseases.

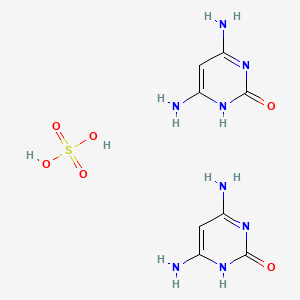

Chemical Structure and Properties

This compound is defined by the following chemical formula:

- Molecular Formula : CHNOS

- Molecular Weight : 174.18 g/mol

The structural features include:

- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.

- Functional Groups : Hydroxyl (OH) at position 2 and amino (NH) groups at positions 4 and 6.

Antitumor Activity

Research has indicated that derivatives of 4,6-diamino-2-hydroxypyrimidine may exhibit antitumor activity by inhibiting enzymes involved in cell proliferation. For example, studies have shown that these compounds can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells. This inhibition can lead to reduced tumor growth and proliferation rates .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties , particularly against Mycobacterium tuberculosis (Mtb). In vitro studies have demonstrated that certain derivatives can inhibit the growth of Mtb, suggesting potential use as anti-tubercular agents. The minimum inhibitory concentration (MIC) values reported for some derivatives range from 6.25 µg/mL to higher concentrations, indicating varying degrees of efficacy .

Case Study: Dihydrofolate Reductase Inhibition

A significant study focused on the synthesis of a series of pyrimidine-based compounds that included 4,6-diamino-2-hydroxypyrimidine as a core structure. These compounds were evaluated for their ability to inhibit mitochondrial dihydrofolate reductase (mt-DHFR), which is essential for the survival of Mtb. The study found that specific modifications to the pyrimidine core enhanced selectivity and potency against mt-DHFR, providing insights into optimizing these compounds for therapeutic use .

Table: Summary of Biological Activities

| Activity Type | Target | Efficacy (MIC) | Reference |

|---|---|---|---|

| Antitumor | Various cancer cells | Varies | |

| Antitubercular | Mycobacterium tuberculosis | 6.25 µg/mL | |

| Enzyme Inhibition | Dihydrofolate reductase | Significant |

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes involved in nucleotide synthesis. By inhibiting DHFR, these compounds disrupt the folate metabolic pathway, which is crucial for DNA replication and repair processes in both tumorous and pathogenic cells.

Eigenschaften

IUPAC Name |

4,6-diamino-1H-pyrimidin-2-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6N4O.H2O4S/c2*5-2-1-3(6)8-4(9)7-2;1-5(2,3)4/h2*1H,(H5,5,6,7,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSLDSHQBJEJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1N)N.C1=C(NC(=O)N=C1N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745542 | |

| Record name | Sulfuric acid--4,6-diaminopyrimidin-2(1H)-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-19-7 | |

| Record name | Sulfuric acid--4,6-diaminopyrimidin-2(1H)-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.